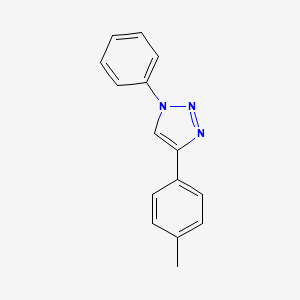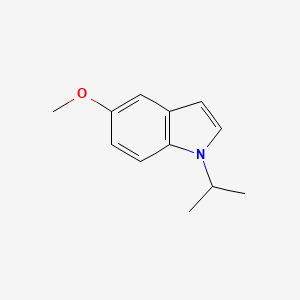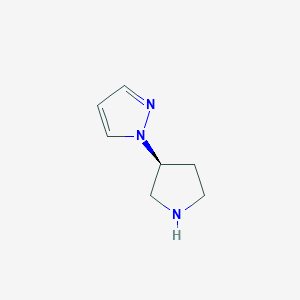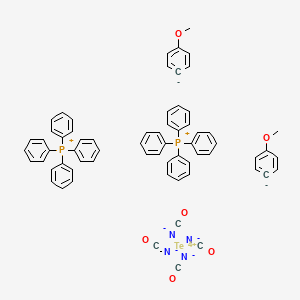
1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) is a complex organic compound with the molecular formula C44H28N2O4. It is known for its unique structural properties and potential applications in various scientific fields. The compound consists of a central 1,3-phenylene core linked to two phenoxazine moieties through methanone bridges.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) typically involves multi-step organic reactions. One common method includes the reaction of 1,3-phenylenediamine with 4-(10H-phenoxazin-10-yl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) can undergo various chemical reactions, including:
Oxidation: The phenoxazine moieties can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
作用機序
The mechanism of action of 1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) involves its interaction with specific molecular targets. The phenoxazine moieties can intercalate with DNA, affecting its replication and transcription processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which can be crucial in various biochemical pathways .
類似化合物との比較
Similar Compounds
1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone): Similar structure but with a 1,4-phenylene core.
1,3-bis(4-(10H-phenoxazin-10-yl)phenyl)-2,2-dimethylpropane-1,3-dione: Contains a dimethylpropane core instead of a phenylene core.
Uniqueness
1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) is unique due to its specific 1,3-phenylene core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
特性
分子式 |
C44H28N2O4 |
|---|---|
分子量 |
648.7 g/mol |
IUPAC名 |
[3-(4-phenoxazin-10-ylbenzoyl)phenyl]-(4-phenoxazin-10-ylphenyl)methanone |
InChI |
InChI=1S/C44H28N2O4/c47-43(29-20-24-33(25-21-29)45-35-12-1-5-16-39(35)49-40-17-6-2-13-36(40)45)31-10-9-11-32(28-31)44(48)30-22-26-34(27-23-30)46-37-14-3-7-18-41(37)50-42-19-8-4-15-38(42)46/h1-28H |
InChIキー |
HPBARVRVPBVXFH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C(=O)C5=CC(=CC=C5)C(=O)C6=CC=C(C=C6)N7C8=CC=CC=C8OC9=CC=CC=C97 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(4-butoxyphenyl)-2-(4-chlorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14123460.png)
![N-(3-chlorophenyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14123464.png)
![Benzo[b]thiophene, 3-(1-naphthalenyl)-](/img/structure/B14123468.png)





![2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile](/img/structure/B14123504.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(tetrahydro-2H-thiopyran-4-YL)alanine](/img/structure/B14123509.png)
![N-(Benzo[d][1,3]dioxol-5-yl)benzothioamide](/img/structure/B14123512.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14123528.png)
![1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N'-di-4-pyridinyl-](/img/structure/B14123529.png)

